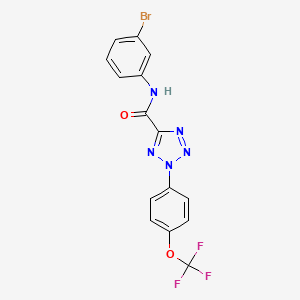

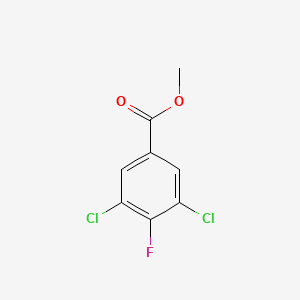

![molecular formula C18H14ClF3N8 B2379634 4-Amino-7-(4-(3-chloro-5-(trifluorométhyl)-2-pyridinyl)pipérazino)pyrido[2,3-d]pyrimidine-6-carbonitrile CAS No. 338410-29-0](/img/structure/B2379634.png)

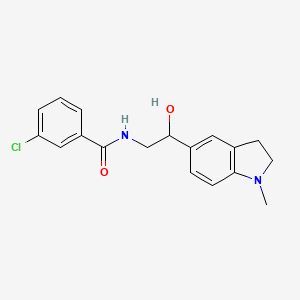

4-Amino-7-(4-(3-chloro-5-(trifluorométhyl)-2-pyridinyl)pipérazino)pyrido[2,3-d]pyrimidine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile is a synthetic compound notable for its unique structural attributes, which include the presence of both pyridine and pyrimidine rings. This compound is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities.

Applications De Recherche Scientifique

Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly in the design of new materials or as a ligand in coordination chemistry.

Biology: : Biologically, this compound may exhibit activity against certain targets, making it of interest in the study of enzyme inhibitors or receptor modulators.

Medicine: : In the medical field, it is being explored for its potential therapeutic effects, including its role as a lead compound in drug discovery programs for conditions such as cancer or infectious diseases.

Industry: : Industrially, this compound finds applications in the development of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis within certain cell types .

Biochemical Pathways

Cdk2 inhibitors generally affect the cell cycle progression pathway . By inhibiting CDK2, these compounds can disrupt the normal cell cycle, leading to cell death .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties in theoretical kinetic studies . The degree of lipophilicity of such compounds allows them to diffuse easily into cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against certain cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile can involve multiple steps, including:

Formation of Intermediate Compounds: : The initial stages may involve the synthesis of intermediate compounds such as the trifluoromethylated pyridine and the piperazine derivative.

Coupling Reactions: : These intermediates are then coupled through nucleophilic substitution reactions to form the core pyrido[2,3-d]pyrimidine structure.

Final Functionalization:

Industrial Production Methods: : Industrial production often involves optimizing these synthetic routes for scalability, yield, and purity. Techniques such as batch processing or continuous flow chemistry may be employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction reactions may be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, typically in the presence of catalysts like palladium or transition metal complexes.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts: : Palladium, transition metal complexes.

Major Products Formed

Oxidation Products: : These can include various oxidation states of the original compound.

Reduction Products: : Reduced forms of the compound with altered functional groups.

Substitution Products: : These vary based on the substituents introduced during the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Other Compounds: : Compared to similar compounds, 4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to the presence of both trifluoromethyl and chloro substituents on the pyridine ring, which can significantly alter its chemical and biological properties.

Similar Compounds

4-Amino-7-(4-(3-chloro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile

4-Amino-7-(4-(2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile

4-Amino-7-(4-(3-fluoro-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile

Each of these compounds shares a core structure with subtle differences in the substituents, leading to distinct chemical and biological behaviors.

That’s a wrap on our deep dive into this fascinating compound. Is there anything specific you’d like to delve into further?

Propriétés

IUPAC Name |

4-amino-7-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N8/c19-13-6-11(18(20,21)22)8-25-17(13)30-3-1-29(2-4-30)16-10(7-23)5-12-14(24)26-9-27-15(12)28-16/h5-6,8-9H,1-4H2,(H2,24,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBZOHAERYVXSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC4=NC=NC(=C4C=C3C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

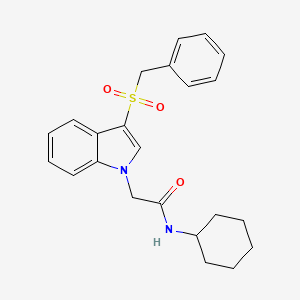

![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)

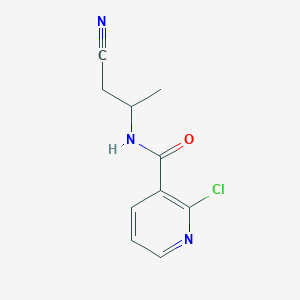

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)

![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)

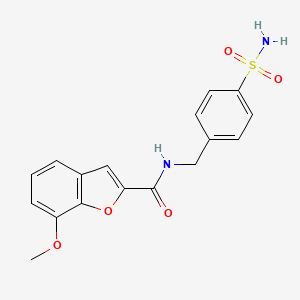

![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)